C.I. Reactive red 2

Overview

Description

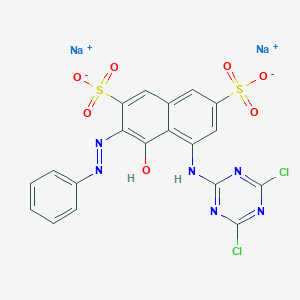

Procion red MX-5B is a 2,4-dichloro-1,3,5-triazine with a multi-substituted napthalen-1-ylamino substituent at the 6-position. It has a role as a dye. It is an azo compound and a chloro-1,3,5-triazine.

Mechanism of Action

Target of Action

C.I. Reactive Red 2 (RR2) is primarily targeted towards organic pollutants in the environment . It is used in various industrial processes, particularly in textile industries, and can often be found in wastewater .

Mode of Action

The mode of action of RR2 involves its interaction with other substances to bring about a change in color or decolorization. This is particularly evident in processes such as ozonation catalyzed by Fe (II) and UV , and photodegradation in the Bi2WO6 system . In these processes, RR2 interacts with the catalysts to undergo a color change, which is a key aspect of its functionality.

Biochemical Pathways

The biochemical pathways affected by RR2 primarily involve the degradation of organic pollutants. In the presence of catalysts like Fe (II), UV, or Bi2WO6, RR2 undergoes a series of reactions that lead to its decolorization . These reactions are part of the larger process of pollutant degradation in the environment.

Result of Action

The primary result of RR2’s action is the decolorization of the dye itself and the degradation of organic pollutants. This is achieved through its interaction with catalysts in processes such as ozonation and photodegradation . The rate of RR2 removal or decolorization can be influenced by factors such as the concentration of RR2, the dose of the catalyst, and the pH of the solution .

Action Environment

The action, efficacy, and stability of RR2 are influenced by various environmental factors. For instance, the pH of the solution can affect the rate of RR2’s decolorization . Similarly, the presence and concentration of catalysts like Fe (II), UV, or Bi2WO6 can significantly impact the effectiveness of RR2’s decolorization and pollutant degradation processes .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of C.I. Reactive Red 2 are not well-studied. It is known that reactive dyes can interact with various biomolecules. For instance, they can bind to proteins and enzymes, potentially altering their function . The nature of these interactions is largely dependent on the specific structure of the dye and the biomolecule involved .

Cellular Effects

The effects of this compound on cells are not well-documented. It is known that reactive dyes can have various effects on cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism The exact effects of CI

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that reactive dyes can interact with biomolecules at the molecular level. For instance, they can bind to enzymes, potentially inhibiting or activating them . They can also interact with DNA, potentially causing changes in gene expression . Further research would be needed to determine the specific molecular mechanisms of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of CIIt is known that reactive dyes can have long-term effects on cellular function . For instance, they can cause changes in cell signaling pathways and gene expression that persist over time The stability and degradation of CI

Dosage Effects in Animal Models

The effects of different dosages of CIIt is known that reactive dyes can have toxic or adverse effects at high doses . For instance, they can cause damage to various organs and tissues The specific dosage effects of CI

Metabolic Pathways

The metabolic pathways that CIIt is known that reactive dyes can interact with various enzymes and cofactors . They can also have effects on metabolic flux and metabolite levels The specific metabolic pathways that CI

Transport and Distribution

The transport and distribution of CIIt is known that reactive dyes can interact with various transporters and binding proteins . They can also have effects on their localization or accumulation The specific transport and distribution of CI

Subcellular Localization

The subcellular localization of CIIt is known that reactive dyes can be directed to specific compartments or organelles through targeting signals or post-translational modifications The specific subcellular localization of CI

Biological Activity

C.I. Reactive Red 2 is a synthetic dye commonly used in textile industries due to its vibrant color and ease of application. However, its widespread use raises concerns regarding its environmental impact and biological activity. This article explores the biological activity of this compound, including its effects on various organisms, mechanisms of degradation, and potential applications in bioremediation.

This compound is classified as a reactive dye with the chemical formula . It is characterized by its high solubility in water and ability to form covalent bonds with textile fibers. The dye's structure includes multiple functional groups that contribute to its reactivity and interaction with biological systems.

Toxicity and Ecotoxicology

Research indicates that this compound exhibits varying degrees of toxicity to aquatic organisms. For instance, studies have shown that exposure to this dye can lead to significant mortality rates in fish and invertebrates, disrupting aquatic ecosystems . The toxic effects are attributed to the dye's ability to induce oxidative stress, leading to cellular damage.

Table 1: Toxicity of this compound on Aquatic Organisms

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Fish (e.g., Carassius auratus) | 12.5 | Significant mortality at concentrations above LC50 |

| Daphnia magna | 5.0 | Reduced reproduction and mobility |

| Algae (e.g., Chlorella vulgaris) | 10.0 | Inhibition of growth observed |

Biodegradation Mechanisms

The biodegradation of this compound has been extensively studied, particularly using fungal species known for their ligninolytic enzyme production. White rot fungi, such as Phanerochaete chrysosporium, have shown remarkable capabilities in decolorizing this dye through enzymatic pathways involving laccase and manganese peroxidase .

Table 2: Decolorization Efficiency of Fungi on this compound

| Fungal Species | % Decolorization | Enzyme Activity (U/ml) |

|---|---|---|

| Phanerochaete chrysosporium | 95% | Laccase: 250 |

| Trametes versicolor | 85% | MnP: 120 |

| Ganoderma lucidum | 78% | Laccase: 200 |

Case Studies

- Fungal Bioremediation : A study demonstrated the use of Phanerochaete chrysosporium for the effective decolorization of this compound in wastewater treatment systems. The research highlighted that under optimal conditions (pH 5, temperature 30°C), the fungus achieved over 95% decolorization within five days .

- Ozone Treatment : Another investigation explored the combination of ozone treatment with Fenton-like processes to enhance the degradation of this compound. Results indicated that this hybrid approach significantly improved decolorization rates compared to traditional methods, achieving over 90% removal within a short period .

Applications in Environmental Remediation

The biological activity of this compound has implications for environmental remediation strategies. The ability of certain fungi to degrade this dye presents opportunities for developing sustainable wastewater treatment solutions that minimize environmental impact while effectively removing contaminants.

Properties

IUPAC Name |

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZDJOJCYUSIEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6522-86-7 (Parent) | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10889666, DTXSID70924123 | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-49-8, 106740-69-6, 12226-03-8 | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of C.I. Reactive Red 2?

A1: The molecular formula of RR2 is C27H18ClN7Na4O15S4 and its molecular weight is 877.98 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize UV-Vis spectroscopy to analyze RR2. This technique provides information about the dye's light absorption properties, particularly its characteristic peak in the visible region, which is responsible for its red color. [, , , , , , , , , , , , , ] Additionally, Fourier transform infrared (FTIR) spectroscopy can be employed to identify functional groups within the RR2 molecule. [, ]

Q3: What are the common methods employed for the degradation of this compound in wastewater treatment?

A3: Numerous Advanced Oxidation Processes (AOPs) have been investigated for RR2 degradation. These methods generate highly reactive species that effectively break down the dye molecule. Some prominent examples include:

Q4: What are the roles of different catalysts and their mechanisms in RR2 degradation?

A4: Various catalysts enhance the degradation of RR2 through different mechanisms:

Q5: What are the environmental concerns associated with this compound?

A6: The release of RR2-containing wastewater into the environment raises concerns due to its toxicity to aquatic life and potential carcinogenicity. The dye's complex structure and resistance to natural degradation contribute to its persistence in the environment, leading to bioaccumulation and long-term ecological damage. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.